molecular formula C9H9ClFNO B1441435 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride CAS No. 1354950-12-1

4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride

Cat. No. B1441435
M. Wt: 201.62 g/mol
InChI Key: FZKVYBFPAHBKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride is a chemical compound with the CAS Number: 1354950-12-1. It has a molecular weight of 201.63 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-fluoro-2-(2-propynyloxy)aniline hydrochloride . The InChI code is 1S/C9H8FNO.ClH/c1-2-5-12-9-6-7(10)3-4-8(9)11;/h1,3-4,6H,5,11H2;1H .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 201.63 .

Scientific Research Applications

One significant application of 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride, as part of the aniline and its derivatives family, is in the remediation of wastewaters from the pharmaceutical and dye industries. These industries often use aniline and its derivatives as intermediate chemicals, leading to their presence in industrial wastewaters. The concern is the potential harmful effects these chemicals may have on public health and aquatic species in the environment. Various remedial technologies are being investigated for the efficient elimination of aniline and its derivatives from wastewaters, with Advanced Oxidation Processes (AOPs) highlighted as the most cost-effective and efficient solutions. This is crucial for mitigating the environmental and health impacts of aniline derivatives present in industrial effluents (Chaturvedi & Katoch, 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-fluoro-2-prop-2-ynoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO.ClH/c1-2-5-12-9-6-7(10)3-4-8(9)11;/h1,3-4,6H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKVYBFPAHBKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=CC(=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride

CAS RN

1354950-12-1
Record name Benzenamine, 4-fluoro-2-(2-propyn-1-yloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354950-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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